

basic properties of Cy5-DBCO fluorescent dye

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Compound of Interest

Compound Name: Cy5-DBCO

Cat. No.: B12319140

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An In-depth Technical Guide to **Cy5-DBCO**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and applications of **Cy5-DBCO**, a near-infrared fluorescent dye widely utilized in biological research and drug development. It is engineered for highly specific and efficient labeling of biomolecules through copper-free click chemistry.

Core Physicochemical Properties

Cy5-DBCO combines the far-red fluorescent properties of the Cyanine5 (Cy5) fluorophore with the reactivity of a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables covalent labeling of azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a biocompatible "click" reaction that does not require a cytotoxic copper catalyst^{[1][2][3][4][5]}. Several variants of **Cy5-DBCO** exist, primarily differing in their molecular weight and the presence of sulfo groups, which enhance water solubility.

Quantitative Data Summary

The properties of **Cy5-DBCO** can vary slightly between manufacturers and specific formulations (e.g., standard vs. sulfonated). The following tables summarize the key quantitative data.

Table 1: General Properties of Common **Cy5-DBCO** Variants

Property	Value	Source(s)
Molecular Formula	C ₅₂ H ₅₆ N ₄ O ₁₁ S ₃ (Sulfo-Cy5-DBCO)	
	C ₅₃ H ₅₉ F ₆ N ₄ O ₂ P	
	C ₆₄ H ₈₆ N ₆ O ₁₁ S ₃	
	C ₅₀ H ₅₃ ClN ₄ O ₂	
Molecular Weight	1009.22 g/mol (Sulfo-Cy5-DBCO)	
	929.05 g/mol	
	1211.60 g/mol	
	777.5 g/mol	
CAS Number	1564286-24-3 (Sulfo-Cy5-DBCO)	
	2360411-64-7	
	2182601-72-3	
Appearance	Blue solid	

Table 2: Spectroscopic Properties

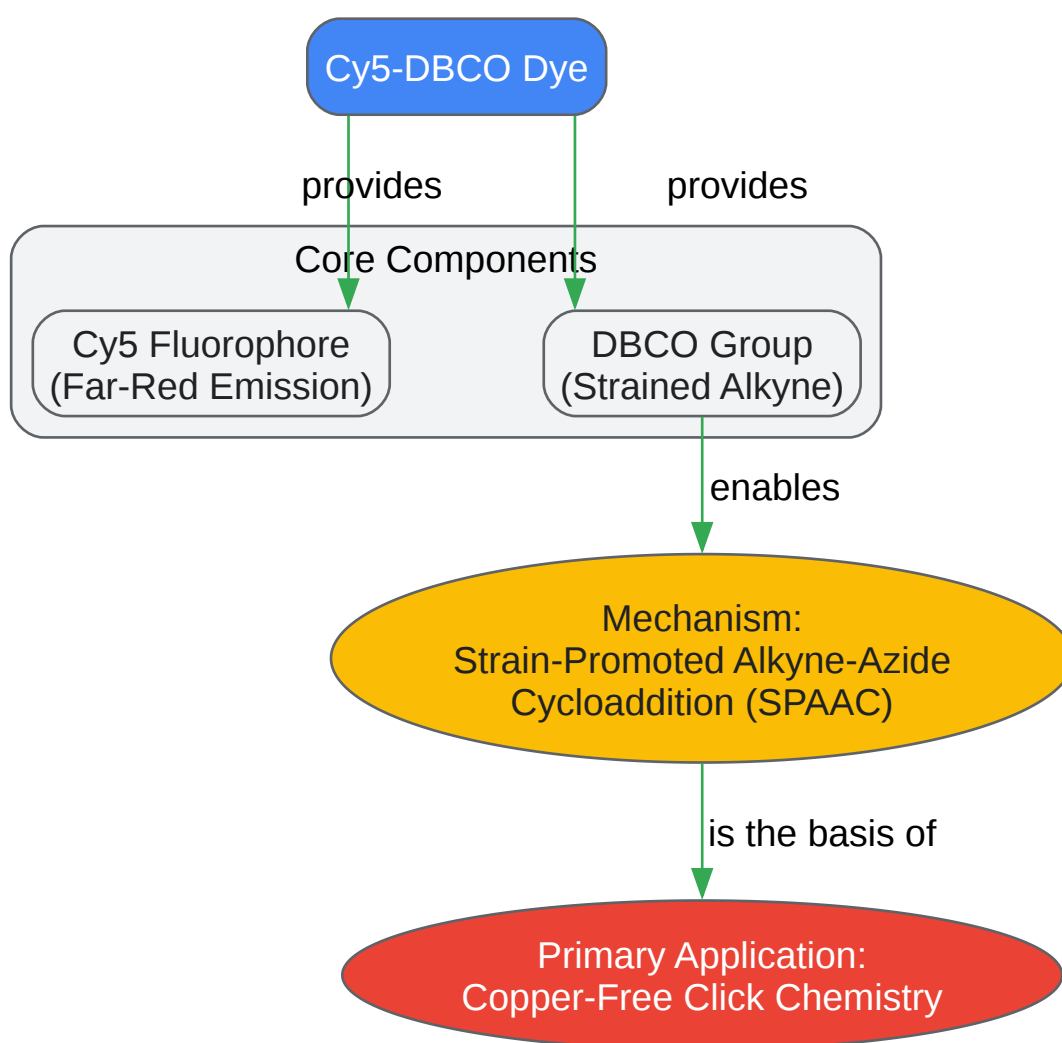
Property	Value	Source(s)
Excitation Maximum (λ_{abs})	646 - 650 nm	
Emission Maximum (λ_{em})	661 - 671 nm	
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 L·mol ⁻¹ ·cm ⁻¹	
Quantum Yield (Φ)	~0.2 - 0.28	
Recommended Laser Lines	633 nm, 635 nm, 647 nm	

Table 3: Solubility and Storage

Property	Details	Source(s)
Solubility	Good solubility in DMSO and DMF.	
Water solubility is significantly enhanced in sulfonated (Sulfo-Cy5-DBCO) versions.		
Storage Conditions	Store at -20°C, desiccated and protected from light.	
Stock Solution Stability	At -80°C, stable for up to 6 months; at -20°C, stable for up to 1 month. Protect from light.	

Mechanism of Action and Logical Workflow

Cy5-DBCO functions through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group is a strained cyclooctyne that reacts specifically and efficiently with an azide group to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly at physiological temperatures and pH without a copper catalyst.



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Caption: Logical relationship of **Cy5-DBCO**'s core components and its primary application.

Experimental Protocols

The following are generalized protocols for common applications of **Cy5-DBCO**. Optimization may be required for specific experimental systems.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the steps for conjugating **Cy5-DBCO** to a protein that has been metabolically or chemically modified to contain an azide group.

1. Reagent Preparation:

- Prepare a stock solution of **Cy5-DBCO** (e.g., 5-10 mM) in anhydrous DMSO or DMF. Store any unused stock solution at -20°C or -80°C, protected from light.
- Prepare the azide-modified protein in a reaction buffer such as PBS, pH 7.2-7.6.

2. Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the **Cy5-DBCO** stock solution to the azide-modified protein solution. The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to maintain protein stability.
- Incubate the reaction for 2 to 4 hours at room temperature or overnight at 4°C, protected from light. Reaction times can be as short as 30-60 minutes depending on the reactivity of the azide.

3. Purification of the Conjugate:

- Remove unreacted **Cy5-DBCO** dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™), dialysis, or spin filtration.
- For smaller amounts, excess dye can be quenched and removed by reacting with an azide-functionalized agarose resin, followed by centrifugation.

4. Characterization:

- Confirm labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
- Analyze the conjugate using SDS-PAGE and in-gel fluorescence scanning to confirm covalent attachment.

Protocol for Live Cell Surface Labeling

This protocol is for labeling live cells that have incorporated azide-containing sugars (e.g., Ac₄ManNAz) into their surface glycans.

1. Metabolic Labeling:

- Culture cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 50 μM Ac₄ManNAz).
- Incubate for 1 to 3 days to allow for incorporation into cell surface glycans.

2. Cell Preparation:

- Gently wash the cells twice with a pre-warmed buffer (e.g., PBS containing 1% FBS) to remove unincorporated azide sugars.

3. Click Reaction:

- Prepare a working solution of **Cy5-DBCO** (e.g., 20-50 μM) in a serum-free medium or appropriate buffer.
- Incubate the cells with the **Cy5-DBCO** solution for 30 to 60 minutes at 37°C, protected from light.

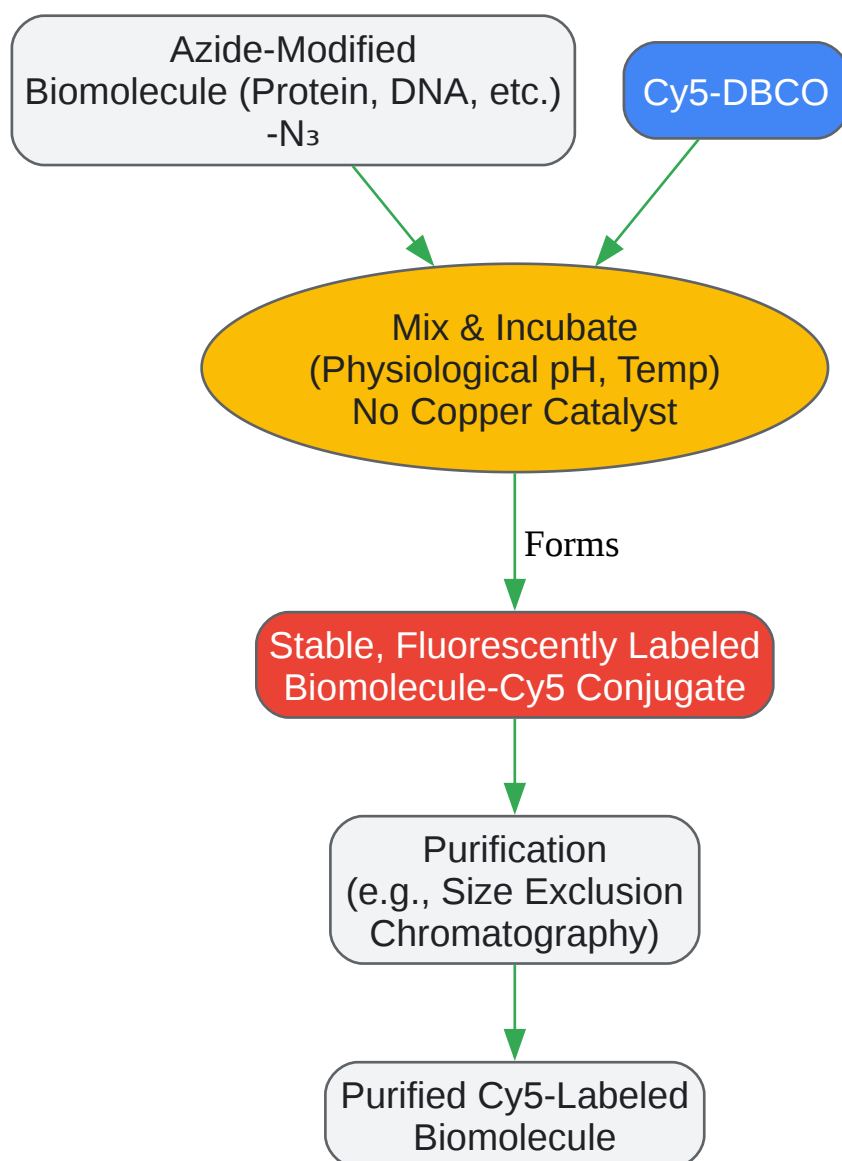
4. Washing and Imaging:

- Wash the cells three to four times with buffer to remove unreacted dye.
- The cells can now be imaged using fluorescence microscopy or analyzed by flow cytometry. For fixed-cell imaging, proceed with a standard fixation protocol (e.g., 4% paraformaldehyde for 15-20 minutes).

Visualized Workflows

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow

This diagram illustrates the fundamental reaction between an azide-modified biomolecule and **Cy5-DBCO**.

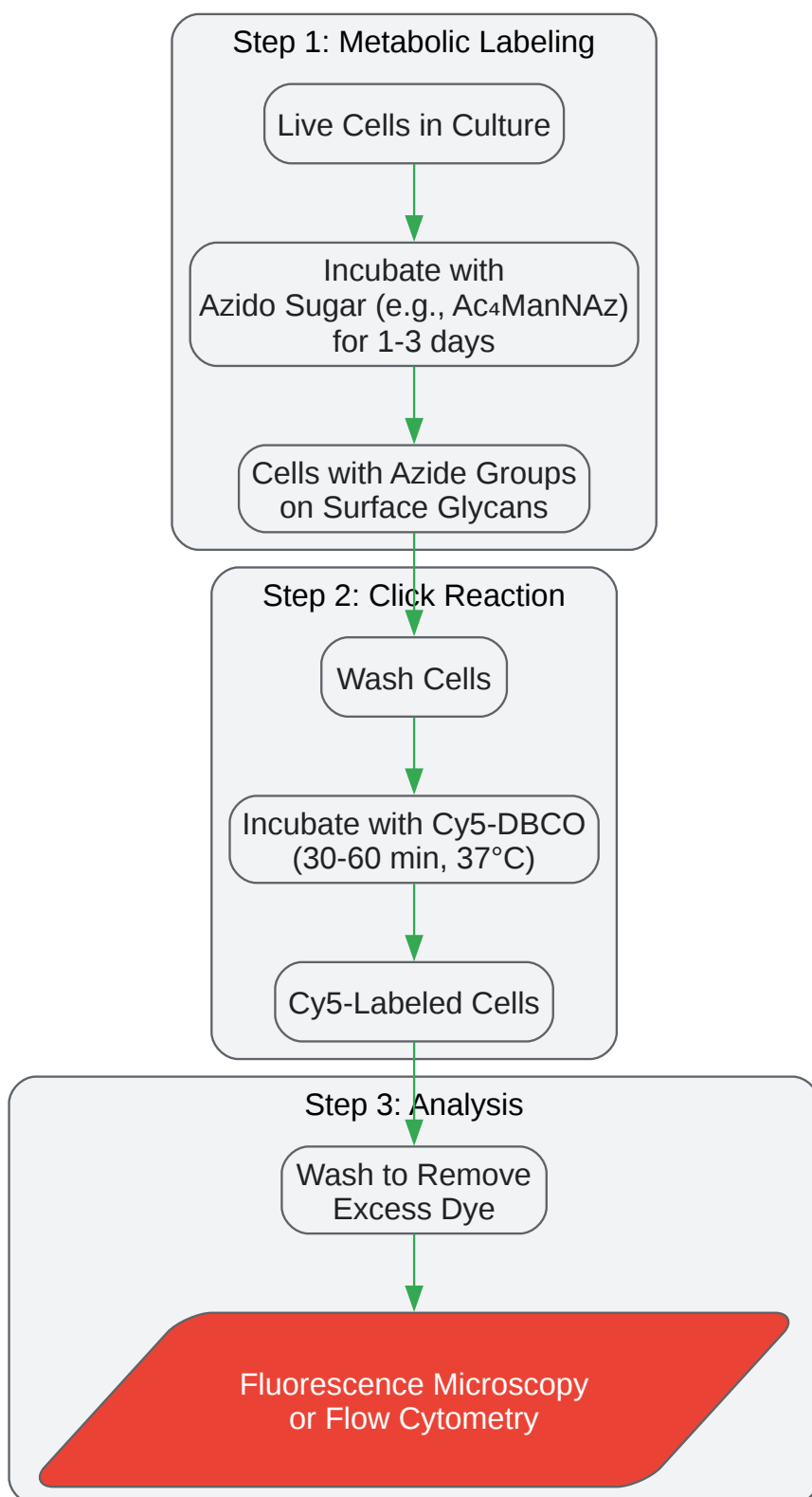


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Caption: Workflow for labeling an azide-modified biomolecule using **Cy5-DBCO** via SPAAC.

Live Cell Labeling and Imaging Workflow

This diagram shows the sequential process of metabolically engineering a cell surface with azides, followed by fluorescent labeling with **Cy5-DBCO**.



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Caption: Experimental workflow for live cell surface labeling with **Cy5-DBCO**.

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